molecular formula C9H14N4O B13010924 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13010924
M. Wt: 194.23 g/mol
InChI Key: RUQYJBCKUXAQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core with a dimethylamino substituent at the 2-position. The dimethylamino group enhances solubility and basicity, which may influence pharmacokinetic properties like bioavailability and target binding .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(dimethylamino)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H14N4O/c1-13(2)9-11-7-6(8(14)12-9)4-3-5-10-7/h3-5H2,1-2H3,(H2,10,11,12,14)

InChI Key

RUQYJBCKUXAQOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(CCCN2)C(=O)N1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group at position 2 facilitates nucleophilic substitutions, enabling structural diversification:

Reaction Type Reagents/Conditions Products Key Findings
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CN-alkylated derivatives (e.g., methyl/ethyl substituents at position 2)Enhanced selectivity for kinase inhibition observed in alkylated analogs.
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTAcetamide derivativesImproved solubility in polar solvents due to increased hydrogen bonding.

Mechanistic Insight :

  • The dimethylamino group acts as a weak base, activating the pyrimidine ring for electrophilic attack.

  • Steric hindrance from the tetrahydropyrido ring directs substitutions to the pyrimidine nitrogen positions .

Cyclization Reactions

This compound participates in intramolecular cyclization to form polycyclic systems:

Reactants Catalyst/Conditions Cyclized Product Application
Ethyl cyanoacetateMorpholine, EtOH, refluxPyrazolo[1,5-a]thieno[2,3-e]pyrimidine derivativesAntimicrobial agents with MIC ≤ 4 μg/mL .
Aromatic aldehydes[H-NMP]⁺[HSO₄]⁻, ultrasonic irradiationHexahydropyrido[2,3-d:6,5-d']dipyrimidinesAnticancer scaffolds via kinase inhibition .

Critical Observations :

  • Ultrasonic irradiation reduces reaction times from 24 hrs to <2 hrs compared to thermal methods .

  • Cyclization efficiency depends on substituent electronics: Electron-withdrawing groups (e.g., -NO₂) decrease yields by 30–40% .

Oxidation and Reduction

Redox transformations modify the heterocyclic core:

Process Reagents Outcome Impact on Bioactivity
OxidationKMnO₄, H₂O/acetone, 80°CPyrido[2,3-d]pyrimidin-4(3H)-one → 4-hydroxy derivativeReduced cytotoxicity (IC₅₀ increases from 0.8 μM → 5.2 μM) .
ReductionH₂, Pd/C, EtOH, 25°CSaturation of pyridine ring (tetrahydro → decahydro)Improved metabolic stability (t₁/₂ ↑ 2.5× in liver microsomes) .

Structural Analysis :

  • Oxidation at position 4 disrupts π-π stacking interactions with kinase ATP-binding pockets .

  • Complete hydrogenation increases conformational flexibility, altering target selectivity .

Cross-Coupling Reactions

Palladium-mediated couplings enable C–H functionalization:

Coupling Partner Catalyst System Position Modified Yield
Arylboronic acidsPd(OAc)₂, SPhos, K₃PO₄, DMF/H₂O, 100°CC6 of pyrimidine ring65–78%
Alkynyl bromidesCuI, Pd(PPh₃)₄, Et₃N, THF, 60°CC7 of pyridine ring52–61%

Key Limitations :

  • Steric bulk at C2 dimethylamino group suppresses coupling at adjacent positions (C1/C3) .

  • Homocoupling byproducts form at >10% yields without rigorous degassing .

Tautomerization and Prototropy

The compound exhibits pH-dependent tautomerism:

  • Neutral conditions (pH 7) : Dominant 3H-tautomer with lactam structure.

  • Basic conditions (pH >10) : Shift to 1H-tautomer via deprotonation at N3.

  • Acidic conditions (pH <4) : Protonation at pyridine nitrogen generates water-soluble salts.

Spectroscopic Evidence :

  • ¹H NMR (DMSO-d₆): Lactam NH signal at δ 10.2 ppm disappears upon D₂O exchange.

  • IR: Carbonyl stretch at 1685 cm⁻¹ confirms lactam form.

Scientific Research Applications

Biological Activities

The compound has been primarily investigated for its role as a kinase inhibitor , which is crucial in regulating various cellular processes. Kinases are enzymes that modify other proteins by adding phosphate groups, thus influencing cell growth and proliferation. Inhibiting these enzymes can have therapeutic implications in cancer treatment and other diseases characterized by dysregulated kinase activity.

Key Findings:

  • Kinase Inhibition : Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant kinase inhibition properties. Specifically, 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has shown potential against kinases involved in critical signaling pathways such as the PI3K/Akt/mTOR pathway.
  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines. For instance, modifications to the compound have led to enhanced antiproliferative activity against gefitinib-resistant EGFR mutants in non-small cell lung cancer models .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Cancer Therapy : A study demonstrated that a modified version of this compound significantly reduced tumor size in xenograft models of lung cancer. The modifications enhanced its binding affinity to EGFR kinases resistant to standard therapies .
  • Drug Development : Ongoing research is focused on developing new analogs based on the core structure of 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one for targeted therapy against various cancers and other diseases involving kinase dysregulation.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrido[2,3-d]pyrimidin-4(3H)-one Core

2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
  • Structural Difference : A methyl group at the 6-position instead of hydrogen.
  • Impact: The additional methyl group may enhance lipophilicity and metabolic stability.
2-(Dimethylamino)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one
  • Structural Difference : Replacement of the tetrahydropyrido ring with a dihydrofuro ring.
  • This could shift selectivity toward different enzymatic targets .

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

CRCM5484 (7-Acetyl-3-(furan-2-ylmethyl)-2-mercapto-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one)
  • Structural Difference: Thieno ring fused with pyrido, acetyl and furan substituents.
  • Biological Activity: Acts as a BET-BDII inhibitor with anti-leukemic activity. The thieno core enhances binding affinity for bromodomains compared to pyrido analogs .
2-Chloromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (A6)
  • Structural Difference: Benzene fused to thieno ring with a chloromethyl substituent.
  • Biological Activity : Demonstrates antihyperlipidemic activity comparable to clofibrate, likely due to the chloroalkyl group enhancing interaction with lipid-regulating enzymes .

Benzo-Fused and Substituted Derivatives

2-(4-Aminophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (A5)
  • Structural Difference: 4-Aminophenyl substituent at the 2-position.
7-Methyl-3-(substituted-aryledineamino)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones
  • Structural Difference : Methyl at the 7-position and Schiff base substituents.
  • Biological Activity : Exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with IC₅₀ values comparable to isoniazid. The Schiff base moiety likely chelates metal ions in bacterial enzymes .
Table 1: Key Properties of Selected Analogues
Compound Name Molecular Weight Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound 181.195 Pyrido[2,3-d]pyrimidine 2-(Dimethylamino) Under investigation Aza-Wittig reaction
CRCM5484 431.389 Thieno[2,3-d]pyrimidine 7-Acetyl, 3-(furan-2-ylmethyl) BET-BDII inhibition Condensation/HTRF screening
2-Chloromethyl-A6 250.71 Benzo[4,5]thieno[2,3-d]pyrimidine 2-Chloromethyl Antihyperlipidemic Gewald reaction
7-Methyl-Schiff base derivative ~350–450 Thieno[2,3-d]pyrimidine 7-Methyl, Schiff base Antimycobacterial Niementowski reaction

Discussion of Structural-Activity Relationships (SAR)

  • Substituent Effects: Dimethylamino Group: Enhances solubility and basicity, critical for membrane permeability and target engagement . Thieno vs. Pyrido Cores: Thieno derivatives (e.g., CRCM5484) show stronger BET affinity due to sulfur’s electronegativity, while pyrido analogs may favor kinase targets . Halogenated/Alkyl Groups: Chloromethyl (A6) and methyl (7-methyl derivatives) improve metabolic stability and lipophilicity, aiding in antimicrobial activity .
  • Synthetic Accessibility: The target compound is synthesized via aza-Wittig reactions or domino cyclization, offering high regioselectivity . Thieno derivatives often employ Gewald or Niementowski reactions, enabling modular substitution .

Biological Activity

2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

  • Molecular Formula: C₁₀H₁₆N₄O
  • Molecular Weight: 208.26 g/mol
  • CAS Number: 1707394-79-3

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with various biological receptors and enzymes. The following sections detail specific activities observed in studies.

Antitumor Activity

Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold exhibit significant antitumor properties. For instance:

  • Mechanism: These compounds often act as tyrosine kinase inhibitors, which are crucial in cancer cell proliferation and survival.
  • Study Findings: In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for some derivatives were reported to be in the low micromolar range, indicating potent activity against these cancer types .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound:

  • Mechanism: The compound has shown efficacy against various bacterial and fungal strains, likely due to its ability to disrupt cellular processes.
  • Study Findings: In a series of assays, certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be comparable to standard antibiotics .

Neuropharmacological Effects

The potential neuropharmacological applications of this compound have also been explored:

  • Mechanism: It has been suggested that the compound may act as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions.
  • Study Findings: In vitro studies indicated enhanced responses at nAChRs when co-administered with agonists like nicotine. This suggests potential therapeutic applications in cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is influenced by its structural components:

  • Substitution Patterns: Variations at the C5 and C6 positions significantly affect selectivity and potency against different targets. For example, modifications leading to increased lipophilicity often enhance receptor binding affinity .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityCell Line/TargetIC50/MIC ValuesReferences
AntitumorMCF-7~6.31 µM
AntitumorA549~7.95 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialE. coli20 µg/mL
NeuropharmacologicalnAChRsEC50 ~10 µM

Case Studies

  • Antitumor Study : A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives demonstrated promising results in inhibiting tumor growth in xenograft models of breast cancer. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
  • Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activity revealed that certain derivatives exhibited potent effects against resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 2-(dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one, and how are yields optimized?

The compound is synthesized via two primary routes:

  • Aza-Wittig Reaction : Involves iminophosphorane intermediates reacting with isocyanates or aldehydes. For example, aza-Wittig reactions with aromatic isocyanates yield 2-substituted derivatives, followed by cyclization in the presence of catalytic bases (e.g., EtO⁻Na⁺) to form the pyrimidinone core .
  • Domino Cyclization : A green approach using a recoverable carbonaceous solid acid catalyst in water. This method combines 2,6-diaminopyrimidin-4(3H)-one, nitroolefins, and aldehydes, achieving high regioselectivity and yields (up to 89%) across 24 substrate variations. Catalyst reuse for ≥5 cycles without deactivation is noted . Yield optimization focuses on solvent choice (e.g., DMF for reflux conditions), catalyst loading, and reaction time (4–12 hours) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring saturation. For example, aliphatic protons in the 5,6,7,8-tetrahydro region appear as multiplets at δ 2.91–2.95 ppm .
  • IR Spectroscopy : Key peaks include N–H stretches (~3107 cm⁻¹) and C=O vibrations (~1654 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+1]⁺ at m/z 284) and fragmentation patterns validate molecular weight and structural integrity .

Q. How are preliminary biological activities evaluated for this compound?

  • In Vitro Assays : COX-1/COX-2 selectivity is tested using indomethacin as a control. Derivatives are screened at 10 μM concentrations, with IC₅₀ values calculated via enzyme-linked immunosorbent assays (ELISA) .
  • Antimicrobial Screening : Gram-positive (Bacillus subtilis) and Gram-negative (E. coli) bacteria are used in disk diffusion assays. Active compounds (e.g., MIC ≤25 μg/mL) advance to mycobacterial testing against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

  • Substituent Variation : Introduce substituents at the 2-, 3-, and 7-positions (e.g., arylidenamino groups) to modulate electronic and steric effects. For example, 7-methyl derivatives show enhanced antitubercular activity (MIC = 1.56 μg/mL) .
  • Docking Studies : Use Molegro Virtual Docker (MVD) to predict binding interactions with targets like M. tuberculosis pantothenate synthetase (PDB: 3IVX). Focus on hydrogen bonding (e.g., pyrimidinone C=O with Arg157) and hydrophobic contacts .

Q. What strategies address contradictions in biological data across studies?

  • Assay Standardization : Compare protocols for bacterial strains (e.g., clinical vs. lab-adapted M. tuberculosis), inoculum size, and incubation time. For example, discrepancies in IC₅₀ values may arise from variations in ATP-based viability assays .
  • Control Replication : Include multiple positive controls (e.g., isoniazid for antimycobacterial assays) to normalize inter-lab variability .

Q. How are computational methods integrated into mechanistic and drug design studies?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 50 ns trajectories) to assess binding mode persistence. Analyze root-mean-square deviation (RMSD) to identify stable conformers .
  • Regioselectivity Prediction : Density functional theory (DFT) calculations explain domino reaction pathways, attributing high diastereoselectivity to steric control in transition states .

Q. What green chemistry principles apply to synthesizing this compound?

  • Solvent Selection : Use water as a reaction medium to reduce toxicity. The domino cyclization method achieves 82% yield in water, avoiding organic solvents .
  • Catalyst Recovery : Carbonaceous solid acids are filtered, washed with ethanol, and reused ≥5 times without activity loss, minimizing waste .

Methodological Considerations Table

AspectBasic ApproachAdvanced OptimizationReference
Synthesis Aza-Wittig reaction; reflux in DMF with KIDomino cyclization in water with solid acid catalyst
Characterization NMR, IR, MSX-ray crystallography for absolute configuration
Biological Screening Disk diffusion assaysHigh-throughput screening (HTS) with luciferase reporters
Computational Design Docking with AutoDock VinaMD simulations for binding stability analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.